molecular formula C16H16F2N2O3S B2459762 1-(3,5-difluorobenzyl)-3-(1-pyrrolidinylsulfonyl)-2(1H)-pyridinone CAS No. 1251593-72-2

1-(3,5-difluorobenzyl)-3-(1-pyrrolidinylsulfonyl)-2(1H)-pyridinone

Cat. No. B2459762
CAS RN: 1251593-72-2
M. Wt: 354.37
InChI Key: BEMAIQPICZPLGA-UHFFFAOYSA-N
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Description

1-(3,5-difluorobenzyl)-3-(1-pyrrolidinylsulfonyl)-2(1H)-pyridinone, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis Techniques

The synthesis of highly substituted 2(1H)-pyridones, including compounds similar to 1-(3,5-difluorobenzyl)-3-(1-pyrrolidinylsulfonyl)-2(1H)-pyridinone, demonstrates the versatility of pyridinones in organic synthesis. Padwa et al. (1999) outlined a method using isomünchnone chemistry for creating 3-hydroxy-2(1H)-pyridones, further elaborating on their conversion to triflates for palladium-catalyzed cross-coupling reactions, highlighting the compound's utility in synthesizing complex organic molecules (Padwa, Sheehan, & Straub, 1999).

Crystal Structure Analysis

Thalladi et al. (1998) explored the crystal structures of some fluorobenzenes, providing insights into the C−H···F interactions that could be relevant to understanding the structural aspects of fluorinated compounds like 1-(3,5-difluorobenzyl)-3-(1-pyrrolidinylsulfonyl)-2(1H)-pyridinone. Their work underscores the importance of such interactions in defining the molecular conformation and stability of fluorinated organic compounds (Thalladi et al., 1998).

Chemical Transformations and Reactions

In another study, Zhdankin et al. (1996) detailed the preparation and reactions of organosulfonyloxy derivatives, showcasing methodologies that might be applicable for modifying or synthesizing similar compounds to 1-(3,5-difluorobenzyl)-3-(1-pyrrolidinylsulfonyl)-2(1H)-pyridinone. Their research demonstrates the compound's potential utility in organic synthesis, particularly in transformations involving sulfonyloxy derivatives (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Environmental and Analytical Chemistry Applications

Ueda et al. (2018) developed a sensitive and high-throughput determination method for urinary metabolites derived from newly developed pyrethroids, utilizing compounds with similar complexity to 1-(3,5-difluorobenzyl)-3-(1-pyrrolidinylsulfonyl)-2(1H)-pyridinone. This indicates the potential use of similar compounds in the development of analytical methods for environmental and health-related studies (Ueda, Oda, Saito, Hamada, Kondo, Kamijima, & Ueyama, 2018).

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S/c17-13-8-12(9-14(18)10-13)11-19-5-3-4-15(16(19)21)24(22,23)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMAIQPICZPLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Difluorophenyl)methyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

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